molecular formula C22H21Cl2N3O4 B11503535 1-(4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide

1-(4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide

Cat. No.: B11503535
M. Wt: 462.3 g/mol
InChI Key: ZUKPNGHRWDWDCY-UHFFFAOYSA-N
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Description

1-(4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a dichlorophenyl group, and an oxoethoxy linkage. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the chlorination of 4-aminoacetophenone to obtain 3,4-dichloro-4-aminoacetophenone . This intermediate is then reacted with ethyl oxalyl chloride to form the corresponding oxoethoxy derivative. The final step involves the cyclization of this intermediate with N-prop-2-en-1-ylpyrrolidine-3-carboxamide under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce double bonds.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The dichlorophenyl group can bind to certain receptors or enzymes, modulating their activity. The oxoethoxy linkage and pyrrolidine ring contribute to the compound’s overall stability and reactivity, allowing it to effectively interact with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse applications in various scientific fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H21Cl2N3O4

Molecular Weight

462.3 g/mol

IUPAC Name

1-[4-[2-(3,4-dichloroanilino)-2-oxoethoxy]phenyl]-5-oxo-N-prop-2-enylpyrrolidine-3-carboxamide

InChI

InChI=1S/C22H21Cl2N3O4/c1-2-9-25-22(30)14-10-21(29)27(12-14)16-4-6-17(7-5-16)31-13-20(28)26-15-3-8-18(23)19(24)11-15/h2-8,11,14H,1,9-10,12-13H2,(H,25,30)(H,26,28)

InChI Key

ZUKPNGHRWDWDCY-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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